1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione
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Overview
Description
1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a hydroxyethyl group, a phenyl group, and a thione group attached to a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Formation of 1-(2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione.
Reduction: Formation of 1-(2-hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thiol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and thione groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-2-phenylquinoline-4-thione: Lacks the tetrahydro structure, which may affect its reactivity and biological activity.
1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-one: Contains a carbonyl group instead of a thione group, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione is unique due to the presence of both hydroxyethyl and thione groups, which confer distinct chemical reactivity and potential biological activities. Its tetrahydroquinoline core provides structural flexibility, enhancing its interaction with various molecular targets.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-11-10-18-15-9-5-4-8-14(15)17(20)12-16(18)13-6-2-1-3-7-13/h1-3,6-7,12,19H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNOBLQWUHZNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)C=C(N2CCO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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